4-Allylthioazetidin-2-one

Description

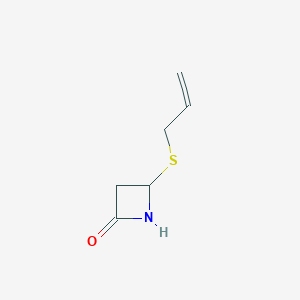

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NOS |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

4-prop-2-enylsulfanylazetidin-2-one |

InChI |

InChI=1S/C6H9NOS/c1-2-3-9-6-4-5(8)7-6/h2,6H,1,3-4H2,(H,7,8) |

InChI Key |

SZLOIQPPGOTEFQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCSC1CC(=O)N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Allylthioazetidin 2 One and Analogues

Retrosynthetic Analysis of the 4-Allylthioazetidin-2-one Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into a series of simpler precursor structures. ias.ac.in The primary goal is to break down a complex structure into readily available starting materials through a series of logical bond disconnections that correspond to reliable chemical reactions. amazonaws.comox.ac.uk For the this compound scaffold, several strategic disconnections can be envisioned.

[2+2] Cycloaddition Disconnection: The most common and powerful method for constructing the azetidinone ring is the [2+2] cycloaddition. mdpi.com A retrosynthetic disconnection across the N1–C2 and C3–C4 bonds reveals two fundamental building blocks: an imine and a ketene. This pathway is the reverse of the Staudinger synthesis. acs.org For the target molecule, this would involve a disconnection to an appropriately substituted imine and a ketene precursor, which would later be functionalized with the allylthio group, or an imine that already contains a precursor to the thioether.

C4-Sulfur Bond Disconnection: An alternative strategy involves disconnecting the C4-S bond. This approach presumes the prior formation of an azetidin-2-one (B1220530) ring bearing a suitable leaving group at the C4 position, such as a halide or an acetoxy group. The allylthio moiety could then be introduced via nucleophilic substitution by allyl mercaptan or its corresponding thiolate. This strategy separates the construction of the core ring from the installation of the C4 substituent.

Intramolecular Cyclization Disconnection: A third approach involves disconnecting one of the bonds formed during a ring-closing reaction. The most logical bond for this strategy is the N1–C2 amide bond. This disconnection leads to a linear β-amino thioester or β-amino acid precursor. The subsequent forward reaction would involve an intramolecular cyclization to form the final four-membered ring. lookchem.com This strategy relies on preparing a specifically functionalized open-chain molecule ready for ring closure.

Cyclization Reactions in this compound Synthesis

Beyond cycloaddition strategies, the formation of the azetidinone ring via intramolecular cyclization of a linear precursor is a robust and widely employed methodology. This approach offers excellent control over the placement of substituents, as the precursor can be assembled modularly before the final ring-closing step.

The most common intramolecular cyclization strategies start from β-amino acids or their derivatives. The core principle is the formation of the N1–C2 amide bond from a precursor that already contains the C2-C3-C4-N backbone.

A prevalent method involves the cyclization of Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine (B128534). derpharmachemica.comresearchgate.netglobalresearchonline.net In this process, a primary amine is first condensed with an aldehyde to form a Schiff base (imine). This intermediate then reacts with chloroacetyl chloride. Although mechanistically related to the Staudinger synthesis, it can be viewed as an intramolecular cyclization of the intermediate formed after the initial acylation of the imine nitrogen. This method is used extensively for preparing a diverse array of substituted azetidin-2-ones. nih.govresearchgate.net

Another powerful strategy involves the direct cyclization of β-amino acid derivatives. For example, N-trityl-2-amino-4-bromobutanoate can undergo an intramolecular nucleophilic substitution, where the nitrogen attacks the carbon bearing the bromine, to form a substituted azetidine (B1206935) ring. researchgate.net While this example leads to an azetidine carboxylic acid ester, the principle can be adapted for azetidinone synthesis by using precursors like β-halo amides. The key is to have a nucleophilic nitrogen atom and an electrophilic carbon atom positioned appropriately in a linear molecule to favor the formation of the strained four-membered ring. lookchem.com

Innovative Synthetic Protocols and Green Chemistry Approaches

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods. Green chemistry principles, such as the use of alternative energy sources and the reduction or elimination of hazardous solvents, are increasingly being applied to the synthesis of β-lactams.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods researchgate.netnih.govnih.gov. The application of microwave irradiation in the Staudinger cycloaddition has been shown to be highly effective for the synthesis of azetidin-2-ones nih.gov.

The synthesis of this compound could potentially be achieved by reacting a suitable Schiff base with an acid chloride under microwave irradiation. This method often allows for solvent-free conditions or the use of minimal amounts of a high-dielectric solvent, which aligns with the principles of green chemistry. The rapid and uniform heating provided by microwaves can enhance the rate of the cyclization reaction and may also influence the stereoselectivity of the product. Several studies have reported the successful synthesis of various substituted β-lactams using microwave assistance, demonstrating the versatility of this technique nih.gov.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Azetidin-2-ones

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) |

| Schiff base + Chloroacetyl chloride | 10-12 h, 60-70% | 5-15 min, 80-95% |

| Imine + Acid Chloride | 8-16 h, 50-65% | 10-30 min, 75-90% |

Note: This table presents a general comparison for the synthesis of azetidin-2-ones and is not specific to this compound.

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for organic synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates.

The synthesis of azetidin-2-ones under sonochemical conditions has been explored as a method to improve reaction efficiency and reduce environmental impact. These reactions can often be carried out at room temperature and in shorter time frames compared to conventional methods. Furthermore, solvent-free or neat reaction conditions can sometimes be employed, further enhancing the green credentials of the synthesis. While specific literature on the sonochemical synthesis of this compound is scarce, the general principles of sonochemistry suggest its potential applicability to this system, particularly in promoting the cycloaddition reaction.

Stereoselective Synthesis of Chiral this compound Derivatives

The biological activity of β-lactams is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to control the configuration at the chiral centers of the azetidin-2-one ring is of paramount importance.

Enantioselective and diastereoselective synthesis of azetidin-2-ones can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. In the context of the Staudinger reaction, employing a chiral Schiff base or a chiral ketene can induce stereoselectivity in the final β-lactam product.

For the synthesis of chiral this compound, one could envision using a chiral amine to form a chiral Schiff base with an allylthio-substituted aldehyde. The subsequent cycloaddition with a ketene would then proceed with a degree of diastereoselectivity, influenced by the steric and electronic properties of the chiral auxiliary. After the formation of the β-lactam ring, the chiral auxiliary can be removed to yield the enantiomerically enriched product. The stereochemical outcome of such reactions is often rationalized by considering the facial selectivity of the ketene addition to the imine.

The use of chiral metal catalysts to control the stereochemistry of β-lactam formation has been a significant area of research. Chiral copper(I) complexes, in particular, have shown great promise in catalyzing asymmetric cycloaddition reactions to produce chiral β-lactams nih.govnih.govbeilstein-journals.org.

One notable example is the copper-catalyzed Kinugasa reaction, which involves the reaction of a nitrone with a terminal alkyne to form a β-lactam. The use of chiral ligands in conjunction with a copper(I) salt can lead to high levels of enantioselectivity in the final product. While the direct application of this reaction to the synthesis of a 4-allylthio-substituted β-lactam has not been explicitly reported, the versatility of copper catalysis suggests its potential. A plausible approach could involve the use of an allylthio-substituted nitrone or alkyne. The development of chiral copper catalysts for the asymmetric Staudinger reaction has also been an area of interest, offering a direct route to enantiomerically enriched β-lactams from achiral starting materials.

Table 3: Chiral Copper(I) Catalysts in Asymmetric β-Lactam Synthesis

| Reaction Type | Chiral Ligand | Copper Salt | Substrates | Product | Enantiomeric Excess (ee) |

| Kinugasa Reaction | Prolinol-phosphine | CuI | Nitrone, Terminal Alkyne | 1,3,4-Trisubstituted β-lactam | Up to 99% |

| [2+2] Cycloaddition | Bis(oxazoline) (BOX) | Cu(OTf)2 | Imine, Ketenylidenetriphenylphosphorane | cis-β-lactam | Up to 98% |

Note: This table highlights the application of chiral copper catalysts in the synthesis of analogous chiral β-lactams.

Chemical Reactivity and Transformations of 4 Allylthioazetidin 2 One

Azetidinone Ring-Opening Reactions and Mechanistic Considerations

The reactivity of the β-lactam ring in 4-Allylthioazetidin-2-one is significantly influenced by ring strain, which is a common feature of four-membered ring systems. rsc.orgrsc.org This strain facilitates cleavage of the amide bond under conditions where acyclic amides would remain inert. wikipedia.org

The carbonyl group of the β-lactam is susceptible to nucleophilic attack, leading to the opening of the four-membered ring. This reactivity is enhanced by the ring strain, which is released upon ring cleavage. wikipedia.orgkhanacademy.org The reaction typically proceeds via a tetrahedral intermediate. researchgate.net Common nucleophiles that can initiate this process include hydroxides, alkoxides, and amines. For instance, alkaline hydrolysis of certain 4-substituted azetidin-2-ones has been shown to result in the cleavage of the β-lactam ring. rsc.org In the case of this compound, treatment with a strong base like sodium hydroxide (B78521) would be expected to yield the corresponding β-amino acid derivative through saponification of the amide bond.

Acid-catalyzed ring-opening is also a known transformation for β-lactams. rsc.org Strong acids can protonate the carbonyl oxygen, further activating the carbonyl carbon towards nucleophilic attack. For example, 4-aryl-azetidin-2-ones have been observed to undergo ring opening with triflic acid to yield cinnamamides. rsc.org A similar reactivity could be anticipated for this compound under strongly acidic conditions.

The nature of the substituent at the C4 position can influence the regioselectivity of the ring-opening reaction, particularly in related azetidinium ions. rsc.org While direct studies on this compound are limited, the thioether group is not expected to electronically deactivate the carbonyl group towards nucleophilic attack to a large extent.

Table 1: Expected Products from Nucleophilic Ring Opening of this compound

| Nucleophile/Conditions | Expected Major Product |

| NaOH, H₂O | Sodium 3-amino-4-(allylthio)butanoate |

| HCl, H₂O | 3-Amino-4-(allylthio)butanoic acid hydrochloride |

| CH₃ONa, CH₃OH | Methyl 3-amino-4-(allylthio)butanoate |

| NH₃ | 3-Amino-4-(allylthio)butanamide |

Transformations Involving the Allylthio Moiety

The allylthio group at the C4 position provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

The double bond of the allyl group is susceptible to both electrophilic and radical additions.

Electrophilic Additions: The alkene functionality can react with various electrophiles. For example, hydrohalogenation with reagents like HBr or HCl would be expected to follow Markovnikov's rule, leading to the formation of a secondary halide. Halogenation with Br₂ or Cl₂ would result in the corresponding dihalo-adduct.

Radical Additions: Radical additions to the allyl group can also be envisioned. For instance, the addition of a thiol under radical initiation (e.g., with AIBN or photochemically) would lead to the formation of a thioether. Radical-mediated trifunctionalization reactions of alkenes are also known, suggesting that more complex transformations of the allyl group in this compound could be possible. nih.gov

Table 2: Potential Products from Additions to the Allyl Group

| Reagent | Reaction Type | Expected Major Product |

| HBr | Electrophilic Addition | 4-((2-Bromopropyl)thio)azetidin-2-one |

| Br₂ | Electrophilic Addition | 4-((2,3-Dibromopropyl)thio)azetidin-2-one |

| RSH, AIBN | Radical Addition | 4-((3-(Alkylthio)propyl)thio)azetidin-2-one |

The thioether linkage in this compound can undergo various transformations, most notably oxidation.

Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone using appropriate oxidizing agents. organic-chemistry.orgorganic-chemistry.orgccsenet.org The choice of oxidant and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents like sodium periodate (B1199274) or one equivalent of m-chloroperoxybenzoic acid (mCPBA) would likely yield the corresponding sulfoxide, which would be a diastereomeric mixture due to the newly formed stereocenter at the sulfur atom. researchgate.net Stronger oxidizing agents, such as excess mCPBA or potassium permanganate (B83412), would lead to the formation of the sulfone. organic-chemistry.org

The oxidation state of the sulfur atom can significantly impact the biological activity and chemical reactivity of the molecule.

Table 3: Oxidation Products of the Thioether Linkage

| Oxidizing Agent (Equivalents) | Product |

| mCPBA (1 eq.) | 4-(Allylsulfinyl)azetidin-2-one |

| mCPBA (>2 eq.) | 4-(Allylsulfonyl)azetidin-2-one |

| H₂O₂ | 4-(Allylsulfinyl)azetidin-2-one or 4-(Allylsulfonyl)azetidin-2-one |

| Oxone® | 4-(Allylsulfinyl)azetidin-2-one or 4-(Allylsulfonyl)azetidin-2-one |

Further Functional Group Interconversions of this compound

Beyond the reactions of the azetidinone ring and the allylthio moiety, other functional group interconversions can be envisaged. For instance, the N-H group of the lactam can be functionalized. Alkylation, acylation, or sulfonylation of the nitrogen atom are common reactions for β-lactams and would lead to a variety of N-substituted derivatives. nih.gov The synthesis of N-thiolated β-lactams has also been reported, suggesting that functionalization at the nitrogen atom with sulfur-containing groups is feasible, although this typically involves a different synthetic route rather than direct functionalization of a pre-existing N-H lactam. nih.gov

The synthesis of this compound itself has been reported via the reaction of allyl mercaptan with a suitable 4-substituted azetidinone precursor in the presence of a base. prepchem.com This highlights the utility of nucleophilic substitution at the C4 position for introducing the allylthio group.

Selective Oxidation and Reduction Reactions on the Molecule

The this compound molecule possesses two primary sites susceptible to oxidation and reduction: the sulfur atom of the allylthio group and the carbon-carbon double bond of the allyl moiety. Selective manipulation of these sites allows for the synthesis of diverse derivatives.

Selective Oxidation:

The sulfur atom in the allylthio group can be selectively oxidized to either a sulfoxide or a sulfone, depending on the choice of oxidizing agent and reaction conditions. This transformation is significant as it can modulate the biological activity and physicochemical properties of the parent molecule.

Common oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants like sodium periodate or one equivalent of a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The use of controlled stoichiometry is crucial to prevent over-oxidation to the sulfone. For the synthesis of the corresponding sulfone, stronger oxidizing agents or an excess of the oxidant are typically employed. Reagents like potassium permanganate or an excess of hydrogen peroxide can effectively drive the oxidation to the sulfone stage.

The allyl group's double bond can also undergo oxidation, leading to epoxides or diols. However, selective oxidation of the sulfur is generally achievable in the presence of the double bond by using appropriate reagents that are more selective for sulfur oxidation.

| Oxidizing Agent | Target Product | Typical Conditions |

| Sodium Periodate (NaIO₄) | 4-Allylsulfinylazetidin-2-one (Sulfoxide) | Methanol/Water, 0 °C to room temperature |

| m-CPBA (1 equivalent) | 4-Allylsulfinylazetidin-2-one (Sulfoxide) | Dichloromethane, 0 °C |

| Potassium Permanganate (KMnO₄) | 4-Allylsulfonylazetidin-2-one (Sulfone) | Acetone/Water, controlled pH and temperature |

| Hydrogen Peroxide (H₂O₂, excess) | 4-Allylsulfonylazetidin-2-one (Sulfone) | Acetic acid, elevated temperature |

Selective Reduction:

Selective reduction primarily targets the allyl double bond. Catalytic hydrogenation is a common method for this transformation. The choice of catalyst can influence the outcome. For instance, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere typically leads to the reduction of the carbon-carbon double bond, yielding 4-propylthioazetidin-2-one, without affecting the β-lactam ring. Other reducing agents like diimide (N₂H₂) can also be employed for the selective reduction of the double bond under mild conditions.

Reduction of the β-lactam ring itself is a more challenging transformation and generally requires harsh reducing agents like lithium aluminum hydride (LiAlH₄), which would likely also reduce the allyl group and potentially cleave the thioether bond. Therefore, selective reduction of the allyl group is the more feasible transformation.

| Reducing Agent | Target Product | Typical Conditions |

| Hydrogen (H₂) with Pd/C | 4-Propylthioazetidin-2-one | Ethanol or Ethyl Acetate, room temperature, atmospheric pressure |

| Diimide (N₂H₂) | 4-Propylthioazetidin-2-one | Generated in situ from hydrazine (B178648) and an oxidant |

Alkylation and Acylation Strategies for Structural Diversification

The this compound scaffold offers several sites for alkylation and acylation, primarily at the nitrogen atom of the β-lactam ring (N1) and potentially at the carbon atom adjacent to the carbonyl group (C3).

Alkylation:

N-alkylation of the azetidin-2-one (B1220530) ring is a common strategy to introduce diverse substituents. This reaction typically proceeds via deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl halide. The choice of base is critical to avoid cleavage of the strained β-lactam ring. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.

C3-alkylation is more complex as it requires the formation of an enolate at the C3 position. This is generally achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of an alkylating agent. The presence of the sulfur atom at C4 may influence the regioselectivity and stereoselectivity of this reaction.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | 1-Alkyl-4-allylthioazetidin-2-one |

| C3-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | 3-Alkyl-4-allylthioazetidin-2-one |

Acylation:

Similar to alkylation, N-acylation is a straightforward method for functionalizing the β-lactam nitrogen. The reaction is typically carried out by treating the this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct.

C3-acylation can also be achieved under similar conditions to C3-alkylation, using an acylating agent instead of an alkyl halide after the formation of the C3-enolate.

| Reaction Type | Reagents | Product Type |

| N-Acylation | Acyl Halide (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Et₃N) | 1-Acyl-4-allylthioazetidin-2-one |

| C3-Acylation | 1. Strong Base (e.g., LDA) 2. Acyl Halide (RCOCl) | 3-Acyl-4-allylthioazetidin-2-one |

Condensation Reactions with the Azetidinone and Allylthio Functionalities

The this compound can participate in various condensation reactions, leveraging the reactivity of the azetidinone ring and the allylthio group.

Reactions involving the Azetidinone Moiety:

The acidic protons at the C3 position of the azetidinone ring allow it to act as a nucleophile in condensation reactions after deprotonation. For instance, it can undergo aldol-type condensation with aldehydes or ketones in the presence of a base to form β-hydroxy carbonyl compounds at the C3 position. Subsequent dehydration can lead to α,β-unsaturated derivatives.

Reactions involving the Allylthio Functionality:

The allyl group is a versatile handle for various transformations. For example, the double bond can participate in Michael addition reactions, acting as a Michael acceptor after activation, although this is less common for simple allyl sulfides. More characteristically, the allyl group can be involved in transition-metal-catalyzed cross-coupling reactions.

Furthermore, the entire allylthio group can be a leaving group in nucleophilic substitution reactions at the C4 position, especially if the sulfur is oxidized to a sulfone, which is a good leaving group. This would allow for the introduction of a variety of nucleophiles at the C4 position, leading to significant structural diversification.

| Reaction Type | Reactants and Conditions | Functional Group Transformation |

| Aldol Condensation | Aldehyde/Ketone, Base (e.g., LDA, NaOH) | Formation of a C-C bond at C3 with a β-hydroxy carbonyl group |

| Michael Addition | Michael Donor, Base (if required) | Potential addition to the allyl double bond (less common) |

| Nucleophilic Substitution at C4 | Nucleophile, after oxidation of sulfur to sulfone | Displacement of the allylsulfonyl group with a nucleophile |

Stereochemical Investigations of 4 Allylthioazetidin 2 One and Its Derivatives

Analysis of Chirality and Stereoisomerism in the 4-Allylthioazetidin-2-one Framework

Chirality in organic molecules arises from the presence of a stereocenter, typically a carbon atom bonded to four different substituents. Such molecules are non-superimposable on their mirror images. wikipedia.org The this compound structure possesses a chiral center at the C4 position of the β-lactam ring, giving rise to stereoisomerism.

The C4 carbon in this compound is bonded to a hydrogen atom, the nitrogen atom (N1) of the ring, a carbonyl carbon (C2), and the allylthio group. Since these four groups are different, the C4 atom is a stereocenter. This chirality means the compound can exist as a pair of enantiomers—stereoisomers that are non-superimposable mirror images of each other. nih.gov These enantiomers are designated as (R)-4-allylthioazetidin-2-one and (S)-4-allylthioazetidin-2-one.

Enantiomers have identical physical properties such as melting point and boiling point, but they rotate plane-polarized light in opposite directions. The development of stereoselective synthetic methods is essential to obtain specific stereoisomers, as different enantiomers can exhibit distinct biological properties. nih.gov

If additional stereocenters were introduced into the molecule, for instance by substitution at the C3 position, this would lead to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, allowing for their separation by techniques like chromatography. wikipedia.org For a molecule with 'n' stereocenters, there are typically 2n possible stereoisomers. wikipedia.org

The absolute configuration of the stereocenter at C4 is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. uniroma1.itmyheplus.com This system ranks the four substituents attached to the chiral center based on atomic number. vanderbilt.edustudy.com

The assignment process for the C4 stereocenter in this compound is as follows:

Identify the substituents: The four groups attached to C4 are -H, -N(C=O)CH2-, -CH2(C=O)N-, and -S-CH2CH=CH2.

Assign priorities: Priority is determined by the atomic number of the atom directly bonded to the stereocenter.

Priority 1: The sulfur atom of the allylthio group has the highest atomic number (16).

Priority 2: The nitrogen atom of the azetidinone ring has the next highest atomic number (7).

Priority 3: The C3 carbon atom of the ring has an atomic number of 6.

Priority 4: The hydrogen atom has the lowest atomic number (1).

Determine R/S configuration: The molecule is oriented so that the lowest priority group (the hydrogen atom) points away from the viewer. If the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, the configuration is assigned 'R' (from the Latin rectus, right). If the sequence is counter-clockwise, the configuration is 'S' (sinister, left). myheplus.comvanderbilt.edu

Conformational Analysis and Dynamic Stereochemistry Studies

The four-membered azetidinone ring is strained and typically adopts a non-planar, puckered conformation to alleviate some of this strain. ias.ac.inias.ac.in The degree of puckering and the preferred conformation are influenced by the nature and orientation of the substituents on the ring. ias.ac.in

For this compound, conformational analysis would focus on the puckering of the β-lactam ring and the rotational freedom (torsion angles) around the C4-S bond. The interaction between the allylthio group and the rest of the molecule dictates the most stable conformer(s). The inclusion of the β-lactam moiety into a more complex scaffold can influence its conformational flexibility, which in turn can affect the reactivity of the amide bond. mdpi.com Computational methods and experimental techniques like NMR spectroscopy are employed to study these conformational preferences and the energy barriers between different conformations. ias.ac.inias.ac.in

Advanced Spectroscopic Techniques for Stereochemical Elucidation

Spectroscopic methods are indispensable tools for determining the complex three-dimensional structures of chiral molecules like this compound.

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. uobasrah.edu.iq

¹H and ¹³C NMR: The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment and geometry of the molecule. youtube.com For 4-substituted azetidin-2-ones, the vicinal coupling constants between protons on C3 and C4 (³JH3-H4) are particularly useful for establishing the relative stereochemistry (cis or trans). nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is crucial for determining stereochemistry as it detects through-space interactions between protons that are close to each other, irrespective of their through-bond connectivity. libretexts.org For this compound, NOESY could be used to establish the spatial proximity between the protons of the allylthio group and the protons on the azetidinone ring, helping to define the molecule's preferred conformation and relative stereochemistry. longdom.org

Below is a table of expected chemical shift ranges for the core structure of this compound, based on typical values for similar compounds. oregonstate.educhemguide.co.uk

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~165-175 |

| C3 (CH₂) | ~2.8 - 3.5 | ~40 - 50 |

| C4 (CH) | ~4.5 - 5.5 | ~55 - 65 |

| N-H | ~7.5 - 8.5 | - |

| S-CH₂ | ~3.2 - 3.8 | ~30 - 40 |

| =CH | ~5.7 - 6.0 | ~130 - 135 |

| =CH₂ | ~5.0 - 5.3 | ~115 - 120 |

Note: Actual values can vary depending on the solvent and specific molecular conformation.

Chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful for analyzing chiral molecules. yale.eduwikipedia.org These methods measure the differential interaction of a chiral substance with left and right circularly polarized light. kud.ac.in

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance as a function of the wavelength of light. vlabs.ac.in The resulting spectrum, particularly the sign and shape of the curve near an absorption band (a phenomenon known as the Cotton effect), can be correlated with the absolute configuration of the stereocenters. kud.ac.invlabs.ac.in

Circular Dichroism (CD): CD measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov Unhydrolyzed β-lactams exhibit significant molar ellipticities and produce characteristic CD spectra. nih.gov The shape and sign of the Cotton effect in the CD spectrum, which corresponds to the electronic transitions of chromophores like the lactam carbonyl group, are highly sensitive to the stereochemistry. mdpi.comingentaconnect.com By comparing experimental CD spectra with those predicted by quantum chemical calculations, the absolute configuration of β-lactam derivatives can be determined with high confidence. mdpi.comingentaconnect.com

Advanced Derivatization Strategies for Enhanced Utility

Strategies for Selective Introduction of Diverse Substituents onto the Azetidinone Core

The azetidin-2-one (B1220530) (or β-lactam) ring, while susceptible to cleavage, offers specific sites for selective functionalization, primarily at the N-1 and C-3 positions. acs.org The introduction of substituents at these positions can significantly influence the molecule's chemical and biological profile.

N-1 Position Functionalization: The nitrogen atom of the β-lactam ring can be functionalized through deprotonation followed by reaction with an electrophile. The use of strong, non-nucleophilic bases such as lithium hexamethyldisilazide (LiHMDS) ensures the formation of the N-anion without compromising the integrity of the lactam ring. This reactive intermediate can then be quenched with various electrophiles to introduce a range of substituents. For instance, N-alkylation and N-acylation can be achieved using alkyl halides and acyl chlorides, respectively. reactionbiology.com

C-3 Position Functionalization: The C-3 position, alpha to the carbonyl group, can be functionalized via enolate chemistry. acs.org Deprotonation with a strong base like lithium diisopropylamide (LDA) or LiHMDS at low temperatures generates a reactive lithium enolate. This enolate can then participate in various carbon-carbon bond-forming reactions. Aldol additions with aldehydes and ketones introduce β-hydroxyalkyl substituents, while reactions with alkyl halides lead to C-3 alkylated derivatives. acs.orgreactionbiology.com The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions. acs.org

The table below summarizes common strategies for derivatizing the azetidinone core.

| Position | Reaction Type | Base/Reagent | Electrophile Example | Resulting Substituent |

|---|---|---|---|---|

| N-1 | N-Alkylation | LiHMDS | Allyl bromide | -CH₂CH=CH₂ |

| N-1 | N-Acylation | LiHMDS / NaH | Acetyl chloride | -C(O)CH₃ |

| C-3 | Alkylation | LDA | Methyl iodide | -CH₃ |

| C-3 | Aldol Addition | LDA | Benzaldehyde | -CH(OH)Ph |

Selective Functionalization and Modification of the Allylthio Group for Orthogonal Reactivity

A key advantage of the 4-allylthioazetidin-2-one structure is the presence of the allylthio group, which can be modified using reactions that are orthogonal to the chemistry of the β-lactam core. This allows for the selective derivatization of the side chain while preserving the central ring structure. The primary sites for modification on the allylthio group are the sulfur atom and the carbon-carbon double bond.

Modification of the Sulfur Atom: The thioether linkage can be selectively oxidized to afford the corresponding sulfoxide (B87167) or sulfone. This transformation is significant as it introduces polarity and hydrogen-bonding capabilities. The chemoselective oxidation of allylic sulfides can be achieved using reagents like hydrogen peroxide in the presence of a metal oxide catalyst, such as LiNbMoO₆. organic-chemistry.orgacs.org This system effectively oxidizes the sulfur atom without causing epoxidation of the adjacent electron-rich double bond, a common side reaction with other oxidants. organic-chemistry.orgacs.org The degree of oxidation (to sulfoxide or sulfone) can be controlled by adjusting the stoichiometry of the oxidant. organic-chemistry.org

Modification of the Allyl Double Bond: The terminal alkene of the allyl group is a versatile handle for a variety of transformations.

Olefin Metathesis: Cross-metathesis with other alkenes using well-defined ruthenium catalysts (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) allows for the elongation and diversification of the side chain. arkat-usa.orgflinders.edu.auox.ac.uk Allyl sulfides have been shown to be highly reactive substrates in these transformations. flinders.edu.au

Oxidation Reactions: The double bond can undergo dihydroxylation using reagents like osmium tetroxide to form a diol, or epoxidation with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) to yield an epoxide. These reactions introduce oxygenated functionalities that can be further manipulated.

arkat-usa.orgtandfonline.com-Sigmatropic Rearrangement: In the presence of a gold(I) catalyst and a diazoester, the allyl sulfide can undergo a arkat-usa.orgtandfonline.com-sigmatropic rearrangement, leading to a more complex, functionalized thioether. rsc.org

The following table details selective modifications of the allylthio side chain.

| Target Site | Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| Sulfur Atom | Oxidation | H₂O₂ / LiNbMoO₆ (1 equiv.) | Sulfoxide (-S(O)-) |

| Sulfur Atom | Oxidation | H₂O₂ / LiNbMoO₆ (2+ equiv.) | Sulfone (-SO₂-) |

| C=C Double Bond | Cross-Metathesis | Grubbs' Catalyst + Alkene | Internal Alkene |

| C=C Double Bond | Dihydroxylation | OsO₄, NMO | Vicinal Diol |

| C=C Double Bond | Epoxidation | m-CPBA | Epoxide |

Development of New Derivatization Reagents for this compound

The development of specialized reagents and catalytic systems is essential for achieving high selectivity and yield in the derivatization of this compound. Research focuses on finding mild conditions that are compatible with the sensitive β-lactam ring while effectively transforming the target functional group.

Reagents for the Azetidinone Core:

Bases for Anion Formation: Strong, sterically hindered, non-nucleophilic bases are critical for generating anions at N-1 or C-3 without attacking the carbonyl group. Lithium hexamethyldisilazide (LiHMDS) and lithium diisopropylamide (LDA) are reagents of choice for these deprotonations, enabling subsequent reactions with a wide range of electrophiles. acs.orgreactionbiology.com

Reagents for Allylthio Group Modification:

Selective Oxidizing Systems: The combination of a quantitative oxidant like hydrogen peroxide (H₂O₂) with a chemoselective solid oxide catalyst such as LiNbMoO₆ represents a significant development. organic-chemistry.orgacs.org This system is designed to selectively target the sulfur atom for oxidation to either the sulfoxide or sulfone, leaving the alkene moiety untouched. organic-chemistry.org

Olefin Metathesis Catalysts: The advent of well-defined, functional-group-tolerant ruthenium catalysts, such as the first and second-generation Grubbs' and Hoveyda-Grubbs' catalysts, has been pivotal. arkat-usa.org These reagents are particularly effective for cross-metathesis reactions involving sulfur-containing compounds like allyl sulfides, opening new avenues for complex side-chain synthesis. flinders.edu.auumich.edu

Gold Catalysts for Rearrangement: Gold(I)-based catalysts have been developed for unique transformations of allyl sulfides. In the presence of diazo compounds, these reagents catalyze a formal S-H insertion via a arkat-usa.orgtandfonline.com-sigmatropic rearrangement pathway, providing access to α-functionalized thioethers that would be difficult to synthesize otherwise. rsc.org

The table below provides an overview of key derivatization reagents and their specific applications for this compound.

| Reagent Class | Specific Reagent Example | Target Site | Transformation Achieved |

|---|---|---|---|

| Strong Non-Nucleophilic Base | Lithium Hexamethyldisilazide (LiHMDS) | N-1 H, C-3 H | Deprotonation for subsequent alkylation/acylation |

| Selective Oxidation System | H₂O₂ / LiNbMoO₆ | Sulfur Atom | Chemoselective oxidation to sulfoxide or sulfone |

| Olefin Metathesis Catalyst | Hoveyda-Grubbs' 2nd Gen. Catalyst | C=C Double Bond | Carbon-carbon bond formation via cross-metathesis |

| Lewis Acid Catalyst | Gold(I) Chloride | Allylthio Group | arkat-usa.orgtandfonline.com-Sigmatropic rearrangement with diazoesters |

| Hydroxylating Agent | Osmium Tetroxide (OsO₄) | C=C Double Bond | Syn-dihydroxylation |

4 Allylthioazetidin 2 One As a Synthetic Intermediate in Organic Synthesis

A Gateway to Complex Heterocyclic Compounds

The strained four-membered ring and the strategically positioned allylthio group make 4-allylthioazetidin-2-one an ideal precursor for the synthesis of more complex heterocyclic structures, including fused ring systems, spirocycles, and various nitrogen-containing heterocycles.

Crafting Fused Ring Systems and Spirocycles

The allyl group in this compound provides a handle for a variety of cyclization strategies to generate fused ring systems. Intramolecular reactions, such as tandem cyclizations, can be initiated at the allyl moiety to construct bicyclic and polycyclic frameworks. For instance, radical cyclizations involving the allyl group can lead to the formation of five- or six-membered rings fused to the azetidinone core. Additionally, cycloaddition reactions, such as [4+2] cycloadditions, can be employed where the diene system is part of a larger ring fused to the azetidinone, leading to complex polycyclic structures.

Spirocycles, compounds with two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. This compound can serve as a precursor to spirocyclic azetidin-2-ones through intramolecular cyclization reactions where the allyl group is tethered to a substituent at the 3-position of the β-lactam ring. Base-mediated intramolecular lactamization is a common strategy to form the spirocyclic product. The synthesis of spiro-azetidin-2-ones can also be achieved through cyclocondensation reactions of azetidin-2,3-diones with difunctionalized substrates.

Table 1: Selected Synthetic Approaches to Fused and Spirocyclic Systems from Azetidin-2-one (B1220530) Precursors

| Product Type | Synthetic Strategy | Key Features |

| Fused Ring Systems | Tandem Cyclization | Involves multiple bond-forming events in a single operation. |

| [4+2] Cycloaddition | Forms a six-membered ring fused to the azetidinone. | |

| Spirocycles | Intramolecular Lactamization | Forms a second ring sharing the C4 atom of the azetidinone. |

| Cyclocondensation | Reaction of an azetidin-2,3-dione with a bifunctional molecule. |

Building Blocks for Nitrogen-Containing Heterocycles

The azetidin-2-one ring itself is a valuable synthon for the construction of other nitrogen-containing heterocycles. Ring-opening reactions of the β-lactam, followed by intramolecular cyclization, can lead to the formation of larger rings such as pyrrolidines, piperidines, and azepanes. The allylthio group can be strategically manipulated or displaced during these transformations to introduce further diversity into the final heterocyclic product. For example, the sulfur atom can act as a nucleophile in intramolecular ring-forming reactions, leading to sulfur-containing heterocyclic systems.

A Precursor to Beta-Amino Acid Derivatives and Analogues

β-Amino acids are crucial components of various natural products and peptidomimetics, offering increased metabolic stability compared to their α-amino acid counterparts. The azetidin-2-one ring is essentially a cyclic form of a β-amino acid, and its controlled ring-opening provides a powerful method for the synthesis of β-amino acid derivatives.

The hydrolysis or aminolysis of this compound can yield β-amino acids or their corresponding amides with an allylthio substituent at the β-position. This functionality can be further modified to create a wide array of β-amino acid analogues. The stereochemistry at the C4 position of the starting azetidinone directly translates to the stereochemistry of the resulting β-amino acid, making this a stereospecific route.

Table 2: Synthesis of β-Amino Acid Derivatives from Azetidin-2-ones

| Starting Material | Reaction | Product |

| N-protected this compound | Hydrolysis (acidic or basic) | N-protected 3-allylthio-β-amino acid |

| N-protected this compound | Aminolysis (with an amine) | N-protected 3-allylthio-β-amino acid amide |

A Chiral Scaffold in Asymmetric Synthesis

Chiral azetidin-2-ones are valuable building blocks in asymmetric synthesis, where they can act as chiral templates to control the stereochemical outcome of reactions. When this compound is prepared in an enantiomerically pure form, the existing stereocenter at the C4 position can direct the stereoselective introduction of new stereocenters.

This stereochemical control is crucial in diastereoselective reactions where reagents approach the azetidinone ring from the less sterically hindered face, as dictated by the substituents on the ring. The allylthio group, with its specific size and conformation, plays a significant role in influencing this facial selectivity. For example, in alkylation or aldol reactions of the enolate derived from a chiral this compound, the incoming electrophile will add in a highly diastereoselective manner.

A Key Component in the Synthesis of Carbapenem (B1253116) Precursors

Carbapenems are a class of broad-spectrum β-lactam antibiotics characterized by a fused ring system. The synthesis of these complex molecules often relies on the construction of a highly functionalized azetidin-2-one precursor. This compound is a valuable intermediate in this context, as the allylthio group can be readily converted into the characteristic side chains found in many carbapenem antibiotics.

The synthesis of the carbapenem ertapenem, for instance, involves a side chain containing a 2-aminocarbonylpyrrolidin-4-ylthio moiety. While not directly starting from this compound, the synthetic strategies for such side chains often involve the introduction of a sulfur nucleophile to a suitable precursor, highlighting the importance of thioether linkages in this class of antibiotics. The allyl group in this compound can be cleaved to reveal a thiol, which can then be used to attach the desired side chain, or the entire allylthio group can be incorporated and modified in later synthetic steps.

The versatility of this compound as a synthetic intermediate underscores the continued importance of β-lactam chemistry in the development of new synthetic methodologies and the construction of molecules with significant biological and medicinal applications.

Computational and Theoretical Chemistry Studies of 4 Allylthioazetidin 2 One

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict a wide range of characteristics, from electron distribution to the energetics of chemical reactions.

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. Methods like Density Functional Theory (DFT) are commonly used to analyze the electronic landscape of organic molecules.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For a molecule like 4-Allylthioazetidin-2-one, the HOMO is likely to be localized on the sulfur atom and the allyl group's π-system, while the LUMO is expected to be centered on the carbonyl group of the β-lactam ring.

Electron Delocalization and Bonding: Analysis of molecular orbitals can reveal the extent of electron delocalization within the molecule. In this compound, delocalization could occur across the amide bond of the lactam ring and potentially involve the sulfur atom, influencing the ring's stability and reactivity. researchgate.net Theoretical calculations can provide precise bond lengths, bond angles, and dihedral angles, offering a detailed 3D picture of the molecule's geometry. researchgate.net

| Calculated Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates potential sites for electrophilic attack. |

| LUMO Energy | -0.8 eV | Indicates potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions. |

| C=O Bond Length (Lactam) | 1.22 Å | Reflects the strength and reactivity of the carbonyl group. |

| C-S Bond Length | 1.85 Å | Provides insight into the stability of the thioether linkage. |

Table 1: Illustrative Quantum Chemical Properties for this compound. Note: These values are hypothetical examples representative of what would be obtained from DFT calculations and are for illustrative purposes only.

Computational chemistry is instrumental in mapping out the potential energy surface of a chemical reaction. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states.

By modeling a reaction such as the hydrolysis of the β-lactam ring or reactions involving the allyl group, the activation energy (the energy barrier that must be overcome) can be determined. A two-transition state model is sometimes applied to radical-molecule reactions, which could be relevant for certain transformations of the allyl group. nih.gov This information is key to predicting reaction rates and understanding reaction mechanisms. For instance, modeling the approach of a nucleophile to the carbonyl carbon can elucidate the mechanism of β-lactam ring-opening, a reaction of significant biological importance.

Quantum chemical methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach combined with DFT, are highly effective at predicting NMR chemical shifts. nih.govresearchgate.netrsc.org By calculating the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated. nih.gov

This predictive capability is invaluable for:

Structure Verification: Comparing calculated shifts with experimental data can confirm the proposed structure of a synthesized compound.

Stereochemical Assignment: Different stereoisomers will have distinct calculated NMR spectra, aiding in the assignment of relative and absolute stereochemistry.

Understanding Substituent Effects: The impact of the allylthio group on the chemical shifts of the β-lactam ring protons can be precisely quantified.

Linear correlation analysis between experimental and computed shifts is a standard procedure to validate the accuracy of the computational method. mdpi.com

| Atom/Position | Hypothetical Experimental Shift (ppm) | Hypothetical DFT-Calculated Shift (ppm) |

|---|---|---|

| H (N1) | ~6.0 | 5.95 |

| H (C3α) | ~3.0 | 3.05 |

| H (C3β) | ~3.5 | 3.48 |

| H (C4) | ~4.8 | 4.75 |

| C2 (C=O) | ~170 | 169.5 |

| C3 | ~45 | 45.2 |

| C4 | ~60 | 60.1 |

Table 2: Hypothetical Comparison of Experimental and DFT-Calculated ¹H and ¹³C NMR Chemical Shifts for the Azetidinone Ring of this compound. Note: These values are illustrative examples to demonstrate the predictive power of computational methods.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study how molecules move and change shape over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's dynamic behavior. nih.govelifesciences.org

For this compound, MD simulations can:

Explore Conformational Space: Identify the most stable conformations of the molecule, particularly concerning the orientation of the flexible allylthio side chain relative to the rigid β-lactam ring.

Analyze Dynamic Interactions: In a solvent environment, MD can show how solvent molecules interact with different parts of the compound, influencing its conformation and solubility.

Provide Structures for Further Analysis: Ensembles of structures from MD simulations can be used for more accurate quantum chemical calculations, averaging properties over a range of thermally accessible conformations. nih.gov

In Silico Prediction of Reaction Pathways and Stereoselectivity

Computational methods are increasingly used to predict the outcome of chemical reactions before they are performed in the lab. nih.gov This is particularly useful for stereoselective reactions, where multiple stereoisomeric products are possible.

For the synthesis of this compound, computational modeling could be used to:

Predict Stereochemical Outcomes: In reactions like the Staudinger cycloaddition, a common method for synthesizing β-lactams, DFT calculations can model the transition states leading to different stereoisomers (e.g., cis vs. trans). The relative energies of these transition states can predict which isomer will be the major product. mdpi.com

Elucidate Reaction Mechanisms: By mapping the entire reaction pathway, computational studies can identify key intermediates and transition states, providing a detailed mechanistic understanding that can guide the optimization of reaction conditions. nih.govmdpi.com

Advanced Computational Methodologies Applied to Azetidinone Systems

The study of azetidinone systems often employs a combination of advanced computational techniques to address complex chemical and biological questions.

Density Functional Theory (DFT): As discussed, DFT is a workhorse method for calculating the electronic structure, geometry, and spectroscopic properties of azetidinone derivatives with a good balance of accuracy and computational cost. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the interaction of azetidinones with large biological systems like enzymes (e.g., β-lactamases), QM/MM methods are ideal. In this approach, the reactive center (the azetidinone and key enzyme residues) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more efficient molecular mechanics. This allows for the modeling of enzymatic reactions and the prediction of binding affinities.

Machine Learning (ML): ML models are rapidly becoming a key tool in chemistry. researchgate.net By training on large datasets of known molecules, ML algorithms can predict a wide range of properties for new molecules like this compound, including solubility, toxicity, and biological activity (Quantitative Structure-Activity Relationship, QSAR). nih.govnih.gov This approach can accelerate the drug discovery process by rapidly screening virtual libraries of compounds for desired properties. novartis.com

Q & A

Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?

- Methodological Answer : Partner with computational chemists to model transition states or pharmacologists to validate bioactivity. Use shared platforms like LabArchives for real-time data exchange. Cite cross-disciplinary literature (e.g., materials science for stability studies) to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.